3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
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Description
3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches
Research on benzo[4,5]imidazo[1,2-a]pyridine derivatives, which share structural motifs with the specified compound, highlights innovative synthesis methods offering good to excellent yields. These compounds are synthesized through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various derivatives, indicating a versatile approach to chemical synthesis in pharmaceutical research Goli-Garmroodi et al., 2015.
Functionalized Piperidines
The research on the preparation of (1H-Azol-1-yl)piperidines by arylation of azoles with bromopyridines suggests a methodology that could be applied to modify or synthesize related compounds. This demonstrates the utility of such structures in developing novel chemical entities with potential pharmacological activities Shevchuk et al., 2012.
Potential Applications in Drug Discovery
Antimicrobial Activity
Some derivatives have shown promise in antimicrobial applications. For instance, thiazolo[3,2]pyridines containing pyrazolyl moiety exhibited antimicrobial activities, suggesting that compounds with similar structural features could be explored for their potential as antimicrobial agents El-Emary et al., 2005.
Antiulcer Agents
Research into imidazo[1,2-a]pyridines as antiulcer agents indicates the potential of these compounds in treating gastrointestinal disorders. The development of such compounds involves understanding their gastric antisecretory and cytoprotective properties, offering insights into how similar compounds could be tailored for specific therapeutic applications Kaminski et al., 1987.
Structural and Mechanistic Insights
Crystal Structure Analysis
Studies on compounds like dabigatran etexilate highlight the importance of crystallographic analysis in understanding the molecular interactions and structural characteristics essential for therapeutic efficacy. Such insights are crucial for designing compounds with optimized pharmacological profiles Liu et al., 2012.
Molecular Modifications for Enhanced Activity
The synthesis and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives for antimycobacterial activity demonstrate the significance of molecular modifications to achieve desirable biological activities. Identifying key structural elements and modifications can lead to the development of potent compounds against specific targets Lv et al., 2017.
Properties
IUPAC Name |
3-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-25-21(9-6-14-27-25)26(32)29-15-12-19(13-16-29)17-30-23-11-5-4-10-22(23)28-24(30)18-33-20-7-2-1-3-8-20/h1-11,14,19H,12-13,15-18H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMOFIFSQXQCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CC=CNC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.